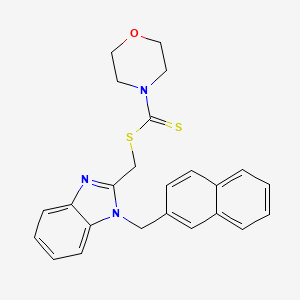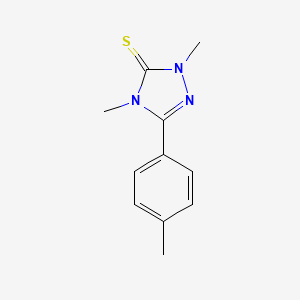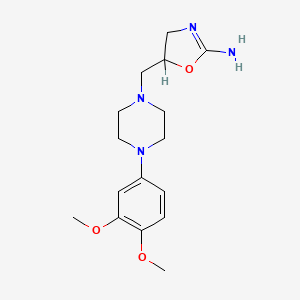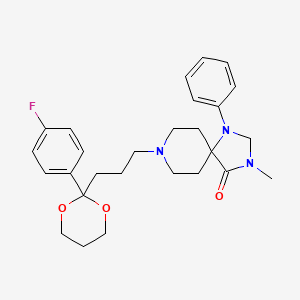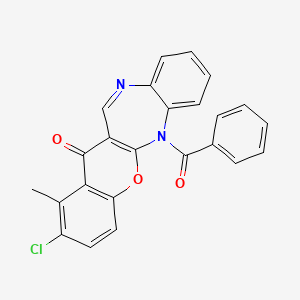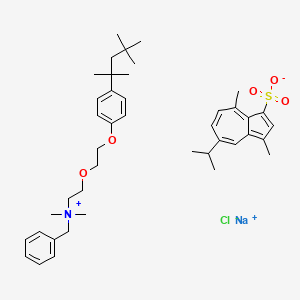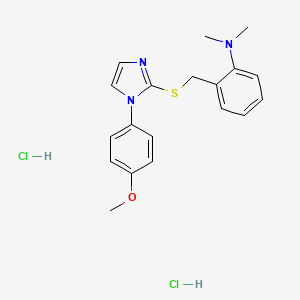
2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride is a chemical compound that belongs to the tetrazole family. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a bromophenyl group and diethylamine substituents, making it a unique derivative of tetrazole.
Méthodes De Préparation
The synthesis of 2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of nitriles with sodium azide under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a brominated aromatic compound.
Attachment of the Diethylamine Group: The diethylamine group is introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Analyse Des Réactions Chimiques
2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the tetrazole ring and the formation of corresponding amines and carboxylic acids.
Applications De Recherche Scientifique
2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The bromophenyl group and diethylamine substituents play a crucial role in determining the compound’s binding affinity and specificity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride can be compared with other similar compounds, such as:
2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride: This compound has a chlorophenyl group instead of a bromophenyl group, leading to differences in reactivity and biological activity.
2H-Tetrazole-2-ethanamine, 5-(4-fluorophenyl)-N,N-diethyl-, monohydrochloride: The presence of a fluorophenyl group results in different chemical and biological properties compared to the bromophenyl derivative.
2H-Tetrazole-2-ethanamine, 5-(4-methylphenyl)-N,N-diethyl-, monohydrochloride:
Propriétés
Numéro CAS |
158553-50-5 |
|---|---|
Formule moléculaire |
C13H19BrClN5 |
Poids moléculaire |
360.68 g/mol |
Nom IUPAC |
2-[5-(4-bromophenyl)tetrazol-2-yl]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C13H18BrN5.ClH/c1-3-18(4-2)9-10-19-16-13(15-17-19)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10H2,1-2H3;1H |
Clé InChI |
CWGNJRDNIBULFX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1N=C(N=N1)C2=CC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





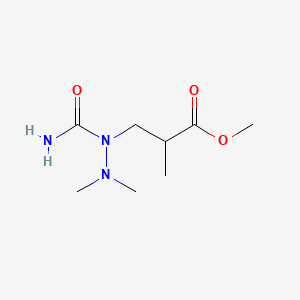
![4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid](/img/structure/B15188672.png)
